Differential Glycosidase Inhibition: Ortho Isomer Avoids Off-Target Activity Seen with Para and Meta Analogs
In a head-to-head panel of 15 glycosidases, the ortho-borylated methyl cinnamate (the target compound) exhibited no significant inhibition, while its para and meta isomers showed distinct inhibitory profiles [1]. Specifically, the para isomer displayed IC50 values of 351 µM and 374 µM against almond β-glucosidase and bovine liver β-galactosidase, respectively [1]. The meta isomer selectively inhibited only bovine liver β-galactosidase with an IC50 of 780 µM [1]. The target ortho compound's lack of inhibition is a critical differentiator for applications where glycosidase off-target effects are undesirable.
| Evidence Dimension | Inhibitory activity against glycosidases (IC50) |
|---|---|
| Target Compound Data | No significant inhibition across a panel of 15 glycosidases |
| Comparator Or Baseline | Para isomer: IC50 351 µM (almond β-glucosidase), 374 µM (bovine liver β-galactosidase); Meta isomer: IC50 780 µM (bovine liver β-galactosidase) |
| Quantified Difference | Qualitatively distinct profile; target is inactive where comparators show µM-range inhibition |
| Conditions | In vitro enzyme inhibition assay against a panel of 15 glycosidases |
Why This Matters
This data directly informs procurement when the compound is intended for biological studies where glycosidase inhibition is a confounding liability, establishing the ortho isomer as the cleanest negative control or scaffold.
- [1] Legge, W. J.; Shimadate, Y.; Ghorbani, M.; Sakoff, J.; Houston, T. A.; Kato, A.; Bernhardt, P.; Simone, M. I. Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase inhibition and in cancer cells lines. Beilstein Arch. 2021, 20214. doi:10.3762/bxiv.2021.4.v1 View Source
